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Compound of Interest

Compound Name: 2-Chloropyrimidine

Cat. No.: B141910 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Chloropyrimidine, a crucial heterocyclic building block in medicinal chemistry and materials

science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and application in research and development.

Spectroscopic Data Summary
The empirical formula for 2-Chloropyrimidine is C₄H₃ClN₂ with a molecular weight of 114.53

g/mol .[1] The spectroscopic data presented below has been aggregated from various spectral

databases and is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules.

The ¹H and ¹³C NMR spectra of 2-Chloropyrimidine provide characteristic signals for its

proton and carbon environments.

¹H NMR Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b141910?utm_src=pdf-interest
https://www.benchchem.com/product/b141910?utm_src=pdf-body
https://www.benchchem.com/product/b141910?utm_src=pdf-body
https://www.benchchem.com/product/b141910?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C1722129&Mask=200
https://www.benchchem.com/product/b141910?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.65 Doublet 4.8 H-4, H-6

7.25 Triplet 4.8 H-5

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

160.8 C-2

158.0 C-4, C-6

120.2 C-5

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Chloropyrimidine exhibits characteristic absorption bands corresponding to its

aromatic and C-Cl bonds.

Wavenumber (cm⁻¹) Intensity Assignment

3050 Weak C-H stretch (aromatic)

1560 Strong C=N stretch

1540 Strong C=C stretch (aromatic)

1390 Strong C-H in-plane bend

1180 Strong C-H in-plane bend

800 Strong C-H out-of-plane bend

730 Strong C-Cl stretch

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 2-Chloropyrimidine shows a

distinct molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine.

m/z Relative Abundance (%) Assignment

116 32.6 [M+2]⁺ (with ³⁷Cl)

114 100 [M]⁺ (with ³⁵Cl)

88 10 [M-CN]⁺

79 55 [M-Cl]⁺

52 45 [C₃H₂N]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy
Sample Preparation:

A solid sample of 2-Chloropyrimidine (approximately 10-20 mg for ¹H NMR and 50-100 mg

for ¹³C NMR) is accurately weighed.

The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry

NMR tube to a final volume of approximately 0.6-0.7 mL.

The solution is thoroughly mixed to ensure homogeneity.

Instrumentation and Data Acquisition:

The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g.,

300 or 500 MHz for ¹H NMR).
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For ¹H NMR, the spectral width is set to cover the expected chemical shift range (e.g., 0-10

ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment is performed to obtain singlets for each unique

carbon atom. The spectral width is typically set from 0 to 200 ppm.

The data is processed using appropriate software, including Fourier transformation, phase

correction, and baseline correction. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

FTIR Spectroscopy (KBr Pellet Method)
Sample Preparation:

Approximately 1-2 mg of finely ground 2-Chloropyrimidine is mixed with about 100-200 mg

of dry, spectroscopic grade potassium bromide (KBr).

The mixture is thoroughly ground in an agate mortar and pestle to ensure a homogenous

dispersion of the sample in the KBr matrix.

The powdered mixture is transferred to a pellet-forming die.

A pressure of approximately 8-10 tons is applied using a hydraulic press to form a thin,

transparent KBr pellet.

Instrumentation and Data Acquisition:

A background spectrum of a pure KBr pellet is recorded.

The KBr pellet containing the sample is placed in the sample holder of the FTIR

spectrometer.

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
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Sample Introduction and Ionization:

A small amount of the 2-Chloropyrimidine sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC).

The sample is vaporized in the ion source.

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV), causing ionization and fragmentation.

Mass Analysis and Detection:

The resulting positive ions are accelerated and separated based on their mass-to-charge

(m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The detector records the abundance of each ion at a specific m/z value.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2-Chloropyrimidine.
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Caption: Workflow for Spectroscopic Analysis of 2-Chloropyrimidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloropyrimidine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141910#spectroscopic-data-for-2-chloropyrimidine-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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